5-Cyano-N,N,6-trimethylpicolinamide

Description

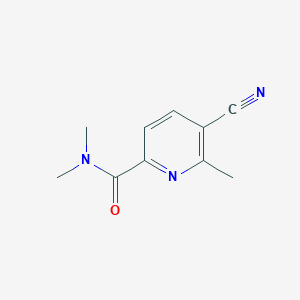

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyano-N,N,6-trimethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFQUKMBSSMKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Picolinamide-Based Kinase Inhibitors: A Case Study on CDK4/6 Inhibition

Introduction

Initial inquiries for "5-Cyano-N,N,6-trimethylpicolinamide" (CAS No. 1197661-24-7) did not yield significant public data regarding its specific biological activity, mechanism of action, or clinical relevance. This compound is primarily available as a chemical intermediate, suggesting its role as a building block in the synthesis of more complex molecules. However, the picolinamide scaffold is a key pharmacophore in a range of clinically significant kinase inhibitors. This guide will, therefore, focus on a prominent class of picolinamide-related compounds: Cyclin-Dependent Kinase (CDK) inhibitors, which are at the forefront of cancer therapy.

This technical guide will provide an in-depth overview of the core principles of CDK inhibition by picolinamide-based compounds, using publicly available data on CDK4/6 inhibitors as a representative example. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and pathway visualizations.

The Picolinamide Scaffold in Kinase Inhibition

Picolinamide, a pyridine-2-carboxamide, serves as a versatile scaffold in medicinal chemistry due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding interactions of the native ATP ligand. Substitutions on the pyridine ring and the amide nitrogen allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Cyclin-Dependent Kinases as Therapeutic Targets

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Selective inhibitors of CDK4 and CDK6, in particular, have shown significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer.

Mechanism of Action: CDK4/6 Inhibition

Picolinamide-based CDK4/6 inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding site of the CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1-to-S phase transition of the cell cycle. This leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

5-Cyano-N,N,6-trimethylpicolinamide: A Summary of Available Information

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the currently available information for the chemical compound 5-Cyano-N,N,6-trimethylpicolinamide. Despite a comprehensive search of publicly accessible scientific databases and supplier information, detailed experimental protocols, extensive quantitative data, and associated biological pathways remain largely undocumented in the public domain.

Chemical Structure and Identifiers

Based on its IUPAC name, the chemical structure of this compound is a pyridine ring substituted at the 2-position with an N,N-dimethylcarboxamide group, at the 5-position with a cyano group, and at the 6-position with a methyl group.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1197661-24-7 |

| Molecular Formula | C₁₀H₁₁N₃O |

A 2D representation of the chemical structure is provided below.

Caption: 2D Chemical structure of this compound.

Experimental Data

A thorough search for experimental data, including synthesis protocols and spectroscopic characterization (NMR, IR, Mass Spectrometry), did not yield any specific results for this compound. While general methods for the synthesis of substituted cyanopyridines are available in the scientific literature, a detailed, validated procedure for this specific molecule could not be located.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. Consequently, no associated signaling pathways or experimental workflows can be described or visualized.

Conclusion

This compound is a defined chemical entity with a known structure and CAS number. However, there is a significant lack of publicly available scientific literature detailing its synthesis, characterization, and biological properties. Researchers interested in this molecule may need to perform de novo synthesis and characterization. Further investigation is required to determine its potential applications in drug development and other scientific fields.

5-Cyano-N,N,6-trimethylpicolinamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document outlines the currently available physical and chemical property data for the compound 5-Cyano-N,N,6-trimethylpicolinamide. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific molecule remains limited. This guide summarizes the confirmed information and highlights the areas where data is not publicly available.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1197661-24-7 | N/A |

| Molecular Formula | C₁₀H₁₁N₃O | N/A |

| Molecular Weight | 189.21 g/mol | N/A |

Physical and Chemical Properties

A thorough search for quantitative physical and chemical properties of this compound has yielded limited results. The following table summarizes the status of key data points.

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Spectral Data (NMR, IR, MS) | Data not available | N/A |

The absence of this data in public databases suggests that the compound may be relatively new, part of a proprietary research program, or that its characterization has not been published in accessible literature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently available in the public domain. While general methods for the synthesis of cyanopyridine derivatives exist, a specific, validated protocol for this compound has not been identified.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows related to its biological function is not possible at this time.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the information that is confirmed and the data that remains to be determined.

Caption: Availability of data for this compound.

Conclusion

This technical guide serves to consolidate the known information on this compound. It is evident that while the basic chemical identity is established, a significant gap exists in the publicly available scientific literature regarding its physical and chemical properties, synthesis, and biological function. Researchers and drug development professionals interested in this compound should consider this lack of data in their planning and may need to undertake foundational research to characterize it further.

In-depth Technical Guide: 5-Cyano-N,N,6-trimethylpicolinamide

A comprehensive review of the available scientific literature reveals a significant lack of public information regarding the mechanism of action, pharmacological properties, and clinical development of 5-Cyano-N,N,6-trimethylpicolinamide.

While the chemical identity of this compound is established as 5-cyano-N,N,6-trimethylpyridine-2-carboxamide, with the Chemical Abstracts Service (CAS) Registry Number 1197661-24-7 and molecular formula C10H11N3O, extensive searches of scientific databases, clinical trial registries, and pharmacological literature have not yielded specific data on its biological activity.

This document aims to provide a transparent overview of the current knowledge landscape and will be updated as new information becomes available.

Molecular Identity

| Property | Value |

| Chemical Name | 5-cyano-N,N,6-trimethylpyridine-2-carboxamide |

| CAS Registry Number | 1197661-24-7 |

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.22 g/mol |

| Chemical Structure |

(Structure to be inserted if available from chemical databases)

Current Understanding of Mechanism of Action

As of the latest literature review, there are no published studies detailing the specific molecular targets or signaling pathways modulated by this compound. The mechanism of action remains uncharacterized in the public domain.

Preclinical and Clinical Data

A thorough search of preclinical and clinical trial databases has not identified any registered studies for this compound. Consequently, there is no available data on its efficacy, safety, pharmacokinetics, or pharmacodynamics in biological systems.

Experimental Protocols

Due to the absence of published research, this guide cannot provide detailed experimental protocols for key experiments related to this compound.

Signaling Pathways and Visualizations

In the absence of data on the mechanism of action, it is not possible to generate diagrams of signaling pathways or experimental workflows related to this compound.

Conclusion

This compound is a known chemical entity, as evidenced by its CAS number and availability from chemical suppliers. However, there is a notable absence of publicly accessible scientific literature detailing its biological effects and mechanism of action. For researchers, scientists, and drug development professionals, this compound represents a novel chemical space with unexplored potential. Any investigation into its pharmacological properties would be breaking new ground.

This guide underscores the current information gap and serves as a foundational document that will be expanded upon should relevant research be published. Interested parties are encouraged to monitor scientific literature for future developments concerning this molecule.

In-Depth Technical Guide: Biological Activity of 5-Cyano-N,N,6-trimethylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 5-Cyano-N,N,6-trimethylpicolinamide, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The data and methodologies presented herein are derived from patent literature, offering a foundational understanding of this compound's mechanism of action and preclinical efficacy.

Executive Summary

This compound has been identified as a covalent inhibitor of the KRAS G12C protein, a key oncogenic driver in various cancers. This compound demonstrates significant inhibitory activity in both biochemical and cellular assays. It operates by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, thereby locking it in an inactive state and inhibiting downstream signaling pathways, such as the MAPK pathway. This guide details the quantitative inhibitory data, the experimental protocols used to generate this data, and a visualization of the targeted signaling pathway and experimental workflows.

Quantitative Biological Data

The inhibitory activity of this compound was evaluated in biochemical and cellular assays to determine its potency against the KRAS G12C mutant. The key findings are summarized in the table below.

| Assay Type | Target | Cell Line | Parameter | Value |

| Biochemical Assay | KRAS G12C | N/A | IC50 | < 100 nM |

| Cellular Assay | p-ERK Inhibition | NCI-H358 | IC50 | < 100 nM |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to ascertain the biological activity of this compound.

KRAS G12C Biochemical Assay

This assay quantifies the ability of the compound to inhibit the activity of the KRAS G12C protein in a purified system.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified KRAS G12C protein.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein.

-

Recombinant human KRAS G12C protein was incubated with the test compound at various concentrations.

-

A fluorescently labeled GTP analog (e.g., BODIPY-GTP) and a terbium-labeled anti-His tag antibody (for binding to His-tagged KRAS) were added to the reaction mixture.

-

The reaction was allowed to reach equilibrium.

-

The TR-FRET signal was measured using a suitable plate reader. A decrease in the FRET signal indicates displacement of the fluorescent GTP analog by the inhibitor.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular p-ERK Inhibition Assay

This assay measures the ability of the compound to inhibit the downstream signaling of KRAS G12C in a cellular context by quantifying the phosphorylation of ERK.

-

Objective: To determine the IC50 of the test compound for the inhibition of ERK phosphorylation in a KRAS G12C mutant cancer cell line.

-

Cell Line: NCI-H358 (human lung adenocarcinoma, heterozygous for KRAS G12C mutation).

-

Methodology: An in-cell Western or similar immunoassay was used.

-

NCI-H358 cells were seeded in 96-well plates and cultured overnight.

-

The cells were then treated with a serial dilution of this compound for a specified period (e.g., 2 hours).

-

Following treatment, the cells were fixed and permeabilized.

-

The cells were then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the cells were incubated with species-specific secondary antibodies conjugated to different fluorophores.

-

The fluorescence intensity for both p-ERK and total ERK was quantified using an imaging system or plate reader.

-

The ratio of p-ERK to total ERK was calculated, and the data was normalized to untreated controls to determine the percent inhibition.

-

IC50 values were determined by plotting the percent inhibition against the compound concentration and fitting the data to a non-linear regression model.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow of the key experiments.

Caption: KRAS G12C Signaling Pathway Inhibition.

Caption: Biochemical and Cellular Assay Workflow.

Conclusion

This compound is a potent inhibitor of the KRAS G12C oncoprotein. The data presented in this guide, derived from patent literature, demonstrates its ability to effectively inhibit the biochemical activity of KRAS G12C and its downstream signaling in a cellular context. These findings underscore the potential of this compound as a candidate for further preclinical and clinical development in the treatment of KRAS G12C-mutated cancers. Further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is warranted.

Technical Guide to the Spectroscopic Characterization of 5-Cyano-N,N,6-trimethylpicolinamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally-derived spectroscopic data for 5-Cyano-N,N,6-trimethylpicolinamide could not be located. The following guide presents a hypothetical spectroscopic profile based on the known structure of the molecule, alongside generalized experimental protocols for its characterization. This document is intended to serve as a practical template for the analysis of this and structurally related compounds.

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard chemical shift and frequency correlation tables and are intended to guide the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~ 8.0 - 8.2 | d | 1H | Pyridine H (position 4) |

| ~ 7.8 - 8.0 | d | 1H | Pyridine H (position 3) |

| ~ 3.1 | s | 6H | N(CH₃)₂ |

| ~ 2.6 | s | 3H | Pyridine-CH₃ (position 6) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~ 168 | C=O (Amide) |

| ~ 158 | Pyridine C (position 6) |

| ~ 152 | Pyridine C (position 2) |

| ~ 140 | Pyridine C (position 4) |

| ~ 125 | Pyridine C (position 3) |

| ~ 118 | C≡N (Cyano) |

| ~ 115 | Pyridine C (position 5) |

| ~ 38 | N(CH₃)₂ |

| ~ 24 | Pyridine-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2230 - 2210 | Medium | C≡N (Nitrile) stretch |

| ~ 1680 - 1630 | Strong | C=O (Amide) stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~ 1400 - 1350 | Medium | C-H bend (methyl groups) |

| ~ 1300 - 1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Provisional Assignment |

| ~ 189.11 | [M]⁺ (Molecular Ion) |

| ~ 145.08 | [M - N(CH₃)₂]⁺ |

| ~ 117.06 | [M - C(O)N(CH₃)₂]⁺ |

| ~ 44.05 | [N(CH₃)₂]⁺ |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra.[2]

-

Ensure the solution is homogeneous and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[1][3]

-

Cap the NMR tube securely to prevent solvent evaporation.[3]

2.1.2 Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 300-700 MHz).[4][5]

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used for calibration, with Tetramethylsilane (TMS) as the conventional 0 ppm reference.[6]

-

-

¹³C NMR Parameters:

2.1.3 Data Processing The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phase-corrected, baseline-corrected, and referenced. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of protons.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

2.2.1 Sample Preparation (ATR Method) Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[8][9]

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[10]

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.[11]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9][11]

2.2.2 Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[12]

-

Parameters:

2.2.3 Data Processing The instrument's software performs a Fourier Transform on the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

2.3.1 Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.[15]

-

Ensure the final solution is free of particulates by filtering if necessary. High concentrations of non-volatile buffers or salts should be avoided, especially for electrospray ionization.[15]

2.3.2 Data Acquisition

-

Instrument: A mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).[16][17]

-

ESI-MS Parameters (for LC-MS):

-

Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Introduction: The sample is introduced via direct infusion or through a liquid chromatography (LC) system.[18]

-

-

EI-MS Parameters (for GC-MS or direct probe):

-

Ionization Energy: Standard 70 eV.

-

Introduction: The sample must be volatile enough to be introduced into the high-vacuum source, often via a heated direct insertion probe or gas chromatography (GC).[19]

-

2.3.3 Data Processing The detector measures the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum plots relative intensity against m/z, revealing the molecular ion and characteristic fragment ions.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 9. amherst.edu [amherst.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. mse.washington.edu [mse.washington.edu]

- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 14. Fourier transform infrared spectroscopy [bio-protocol.org]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 5-Cyano-N,N,6-trimethylpicolinamide Derivatives and Analogs: A Review of Synthetic Approaches and Biological Activities of Related Structures

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the synthesis, biological activity, and mechanism of action of "5-Cyano-N,N,6-trimethylpicolinamide." This guide, therefore, provides a comprehensive overview based on structurally related picolinamide derivatives and analogs. The experimental protocols, data, and pathways described herein are representative of the research field and are intended to serve as a foundational resource for the investigation of novel picolinamide compounds.

Introduction to Picolinamide Derivatives in Drug Discovery

Picolinamide, a derivative of picolinic acid, represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as antitumor, anti-inflammatory, and enzyme-inhibiting agents. The picolinamide core can be readily functionalized at various positions on the pyridine ring and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and biological targets. This document will explore the synthesis, potential biological activities, and relevant experimental methodologies based on published research on analogous structures.

Synthetic Methodologies for Picolinamide Analogs

The synthesis of substituted picolinamides generally involves the coupling of a carboxylic acid derivative with an amine. A plausible synthetic route for a compound like this compound would likely start from a commercially available substituted picolinic acid.

General Synthetic Protocol:

A common method for the synthesis of N,N-disubstituted picolinamides involves the activation of the corresponding picolinic acid followed by reaction with a secondary amine.

-

Step 1: Acid Chlorination: A substituted picolinic acid, such as 5-cyano-6-methylpicolinic acid, can be converted to its more reactive acid chloride. This is often achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Step 2: Amide Coupling: The resulting acid chloride is then reacted with a secondary amine, in this case, dimethylamine, to form the final N,N-dimethylpicolinamide derivative. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Below is a generalized workflow for the synthesis of a substituted picolinamide.

Caption: General workflow for the synthesis of a substituted picolinamide derivative.

Biological Activities of Related Picolinamide Derivatives

While no specific biological activity is documented for this compound, its structural features—a substituted pyridine ring and a carboxamide group—are present in many biologically active molecules. Research on related picolinamide derivatives has revealed a variety of potential therapeutic applications.

Anticancer Activity

Numerous picolinamide derivatives have been investigated for their potential as anticancer agents. For instance, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines.[1][2] Some of these compounds displayed potent and broad-spectrum activity, with one analog, compound 6p, showing selective inhibition of Aurora-B kinase.[1][2] Another study focused on picolinamide-based derivatives as VEGFR-2 kinase inhibitors, a key target in tumor angiogenesis.[3]

Enzyme Inhibition

Picolinamide derivatives have also been identified as potent enzyme inhibitors. A series of 6-substituted picolinamides were found to be effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[4]

Other Therapeutic Areas

The versatility of the picolinamide scaffold has led to its exploration in other therapeutic areas as well. For example, derivatives have been investigated as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), with potential applications in neurological and psychiatric disorders.[5]

Quantitative Data on Picolinamide Analogs

The following tables summarize representative quantitative data for various picolinamide derivatives from the literature. This data is intended to provide a comparative overview of the potency of different analogs.

Table 1: In Vitro Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives [1][2]

| Compound | Cell Line | IC₅₀ (µM) |

| 6e | HepG2 | 7.12 |

| 6h | HepG2 | 10.55 |

| 6p | HepG2 | <10 |

| 6p | HCT-116 | <10 |

| 6p | SW480 | <10 |

| Sorafenib | HepG2 | >10 |

Table 2: Inhibitory Activity of Picolinamide-Based VEGFR-2 Inhibitors [3]

| Compound | Cell Line | IC₅₀ (µM) |

| 8j | A549 | 12.5 |

| 8j | HepG2 | 20.6 |

| 8l | A549 | 13.2 |

| 8l | HepG2 | 18.2 |

| Sorafenib | A549 | 19.3 |

| Sorafenib | HepG2 | 29.0 |

| Axitinib | A549 | 22.4 |

| Axitinib | HepG2 | 38.7 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of picolinamide derivatives.

MTT Assay for Cell Proliferation

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., picolinamide derivatives) for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Potential Signaling Pathways

Based on the reported activities of related picolinamide derivatives as kinase inhibitors, a hypothetical signaling pathway is presented below. This diagram illustrates how a picolinamide derivative might inhibit a receptor tyrosine kinase (RTK) like VEGFR-2, leading to downstream effects on cell proliferation and survival.

Caption: A hypothetical signaling pathway for a picolinamide derivative as a kinase inhibitor.

Conclusion

While specific data on this compound is not currently available, the broader class of picolinamide derivatives represents a promising area of research with demonstrated potential in oncology and other therapeutic fields. The synthetic accessibility and the biological activities of known analogs provide a strong rationale for the synthesis and evaluation of novel derivatives like the one . The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Further investigation is warranted to elucidate the specific biological profile of this compound and its analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 5-Cyano-N,N,6-trimethylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-N,N,6-trimethylpicolinamide is a synthetic organic compound with the molecular formula C₁₀H₁₁N₃O and CAS number 1197661-24-7.[1] While specific research on this molecule is limited, its structural features, particularly the picolinamide core, suggest significant potential for investigation in the field of drug discovery. Picolinamide derivatives have emerged as a promising class of compounds with diverse biological activities, most notably as kinase inhibitors. This guide outlines potential research areas for this compound, providing a foundation for its exploration as a therapeutic agent.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | 5-cyano-N,N,6-trimethylpyridine-2-carboxamide | A2B Chem |

| CAS Number | 1197661-24-7 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O | [1] |

| Molecular Weight | 189.22 g/mol | A2B Chem |

| Canonical SMILES | CN(C)C(=O)c1nccc(c1C)C#N | PubChem |

Potential Research Areas

The structural similarity of this compound to known biologically active picolinamides provides a strong rationale for investigating its potential in several key therapeutic areas.

Kinase Inhibition

A primary and highly promising area of research is the evaluation of this compound as a kinase inhibitor. Numerous studies have demonstrated the potential of the picolinamide scaffold to target various kinases involved in cancer and inflammatory diseases.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several picolinamide-based derivatives have been identified as potent VEGFR-2 inhibitors.

-

Hypothesis: The picolinamide core of this compound can be explored for its potential to bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. The cyano and trimethyl substitutions may influence binding affinity and selectivity.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and are implicated in inflammatory diseases and cancer. A related compound, 5-CYANO-N-(2,5-DIMETHOXYBENZYL)-6-ETHOXYPYRIDINE-2-CARBOXAMIDE, has been investigated in the context of JNK inhibition.

-

Hypothesis: this compound may act as a JNK inhibitor. The N,N-dimethylamide and the 6-methyl group could be key for interacting with the JNK active site.

Anticancer Activity

Given the potential for kinase inhibition, a direct investigation into the anticancer properties of this compound is a logical next step.

The compound should be screened against a panel of cancer cell lines to determine its ability to inhibit cell growth. This will provide initial data on its potency and spectrum of activity.

Should antiproliferative activity be observed, further studies to elucidate the mechanism of action would be warranted. This could include cell cycle analysis, apoptosis assays, and investigation of its effects on specific signaling pathways.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure can provide valuable insights into the chemical features required for biological activity.

-

Key Modifications to Explore:

-

Cyano Group: Replacement with other electron-withdrawing or -donating groups to probe the electronic requirements for activity.

-

N,N-dimethylamide: Variation of the amide substituents to explore the impact of size, lipophilicity, and hydrogen bonding potential.

-

6-Methyl Group: Substitution with other alkyl or aryl groups to investigate the steric and electronic effects at this position.

-

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar picolinamide derivatives.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Cyanation: 2-Chloro-6-methylpyridine is treated with potassium cyanide in a solvent such as DMSO to yield 2-cyano-6-methylpyridine.

-

Oxidation: The resulting pyridine is oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

-

Nitration: The N-oxide is nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.

-

Reduction and Amidation: The nitro group is reduced to an amino group using iron in acetic acid. The resulting carboxylic acid is then converted to the acid chloride with thionyl chloride, followed by reaction with dimethylamine to form the amide.

-

Sandmeyer Reaction: The amino group is diazotized with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano group at the 5-position, yielding the final product.

In Vitro Kinase Inhibition Assays

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant VEGFR-2 kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Protocol:

-

Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

-

Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ATP remaining using a commercial kit such as Kinase-Glo®.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Principle: This assay typically involves immunoprecipitating JNK from cell lysates and then measuring its ability to phosphorylate a specific substrate, such as c-Jun.

Protocol:

-

Culture cells (e.g., HeLa or Jurkat) and treat them with a known JNK activator (e.g., anisomycin or UV radiation) in the presence or absence of this compound.

-

Lyse the cells and immunoprecipitate JNK using a specific anti-JNK antibody.

-

Perform an in vitro kinase assay using the immunoprecipitated JNK, a recombinant c-Jun substrate, and ATP.

-

Analyze the phosphorylation of c-Jun by Western blotting using an antibody specific for phospho-c-Jun.

-

Quantify the band intensities to determine the extent of JNK inhibition.

Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathway and Workflow Diagrams

References

Methodological & Application

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide

Introduction

Picolinamides are a class of chemical compounds that contain a pyridinecarboxamide functional group. They are of significant interest in medicinal chemistry due to their diverse biological activities, which include but are not limited to, antiviral, antibacterial, and kinase inhibitory effects. The specific compound, 5-Cyano-N,N,6-trimethylpicolinamide, represents a novel chemical entity within this class. Its biological activity and potential therapeutic applications are yet to be fully elucidated.

These application notes provide a general roadmap for researchers and drug development professionals to guide the synthesis, purification, and initial biological characterization of this compound.

Synthesis and Characterization

A generalized synthetic approach for a substituted picolinamide like this compound would typically involve the coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthetic Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of 5-cyano-6-methylpicolinic acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add a coupling agent (e.g., 1.1 equivalents of HATU or HOBt/EDC). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the secondary amine, N,N-dimethylamine (or its hydrochloride salt with a non-nucleophilic base like Diisopropylethylamine (DIPEA), 2-3 equivalents), to the activated carboxylic acid solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final compound, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

The biological activity of a novel compound is typically assessed through a series of in vitro assays. The choice of assays will depend on the therapeutic hypothesis for the picolinamide scaffold. Given that some picolinamide derivatives have shown activity as kinase inhibitors, a primary screening against a panel of kinases could be a logical starting point.

General Protocol: Kinase Inhibition Assay (Example)

-

Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Create serial dilutions to be used in the assay.

-

Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.

-

Compound Addition: Add the serially diluted compound to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

As specific experimental data for this compound is not available, a template for data presentation is provided below. Researchers should populate this table with their experimentally derived data.

| Assay Type | Parameter | Result | Units |

| Purity Analysis | Purity (by HPLC) | - | % |

| Kinase Screen | Target Kinase IC₅₀ | - | nM |

| Cell Viability | Cell Line GI₅₀ | - | µM |

| Solubility | Aqueous Solubility | - | µg/mL |

| Permeability | Caco-2 Papp (A-B) | - | 10⁻⁶ cm/s |

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a novel picolinamide compound.

Caption: Synthetic and purification workflow for this compound.

General Drug Discovery Workflow

This diagram outlines a generalized workflow for the initial stages of drug discovery for a novel compound.

Caption: Initial drug discovery workflow for a novel chemical entity.

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide in Cell Culture

Disclaimer: For Research Use Only. Not for use in diagnostic procedures.

Introduction

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no published information on the biological activity, mechanism of action, or established applications in cell culture for the compound 5-Cyano-N,N,6-trimethylpicolinamide (CAS No. 1197661-24-7). The chemical formula for this compound is C₁₀H₁₁N₃O.

Due to the absence of data regarding its effects on cells, tissues, or biological pathways, we are unable to provide specific application notes, experimental protocols, or quantitative data for its use in cell culture. The information that would be necessary to generate such a document, including but not limited to, the compound's target, its effects on cell viability and proliferation, and its signaling pathway modulation, is not available in the public domain.

Researchers interested in investigating the properties of this compound would need to conduct initial exploratory studies to determine its biological effects.

Recommendations for Preliminary Investigation

For researchers, scientists, and drug development professionals who wish to explore the potential of this novel compound, a series of initial experiments would be required. The following outlines a logical workflow for a preliminary investigation.

Experimental Workflow: Preliminary Investigation of a Novel Compound

Caption: A suggested experimental workflow for the initial characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

Should preliminary studies identify a biological target and a modulated signaling pathway, further investigation would be warranted. For instance, if the compound were found to be an inhibitor of a specific kinase cascade, a diagrammatic representation of that pathway would be essential for understanding its mechanism of action.

Below is a generic example of a signaling pathway diagram that could be adapted once the specific target of this compound is identified.

Example: Generic Kinase Cascade

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a compound.

Conclusion

While we cannot provide specific protocols for This compound at this time, we have outlined a strategic approach for its initial investigation. The provided workflows and diagrammatic templates are intended to serve as a guide for researchers embarking on the study of this and other novel chemical entities. Further research is necessary to elucidate the biological role of this compound, which will be a prerequisite for the development of detailed application notes and protocols.

Application Note: Quantitative Analysis of 5-Cyano-N,N,6-trimethylpicolinamide in Human Plasma using LC-MS/MS

Introduction

5-Cyano-N,N,6-trimethylpicolinamide is a novel small molecule entity with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantitative determination of this compound in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in human plasma. The method is suitable for pharmacokinetic and toxicokinetic studies.

Compound Information

-

Compound Name: this compound

-

CAS Number: 1197661-24-7[1]

-

Molecular Formula: C10H11N3O[1]

-

Molecular Weight: 189.22 g/mol

-

Chemical Structure:

Method Performance

The developed LC-MS/MS method was validated according to regulatory guidelines. The key performance characteristics are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 10.5% |

| Inter-day Precision (%CV) | ≤ 12.3% |

| Accuracy (% Recovery) | 92.5% - 108.2% |

| Matrix Effect | Minimal, compensated by internal standard |

Experimental Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

-

Pipette 50 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

| Parameter | Setting |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5000 V |

| Temperature | 450 °C |

| Nebulizer Gas (GS1) | 50 psi |

| Auxiliary Gas (GS2) | 50 psi |

| Curtain Gas (CUR) | 25 psi |

| Collision Gas (CAD) | Nitrogen, Medium |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 190.1 (M+H)⁺ | 145.1 | 25 |

| Internal Standard (Hypothetical) | 194.1 (M+H)⁺ | 149.1 | 25 |

Note: The product ion at m/z 145.1 likely corresponds to the loss of the dimethylamine group (-N(CH₃)₂).

Diagrams

Caption: A flowchart illustrating the major steps in the analytical workflow.

Caption: Logical relationship of key validation parameters for the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method meets the requirements for regulated bioanalysis and can be effectively implemented in support of drug development programs.

References

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide

Product Name: 5-Cyano-N,N,6-trimethylpicolinamide CAS Number: 1197661-24-7 Molecular Formula: C₁₀H₁₁N₃O For Research Use Only. Not for use in diagnostic procedures.

Introduction: this compound is a synthetic organic compound characterized by a pyridine ring substituted with a cyano group, a carboxamide group with two N-methyl substituents, and a methyl group.[1] While this compound is available for purchase for research purposes, a comprehensive review of publicly available scientific literature and databases reveals a lack of published data regarding its specific biological activity, mechanism of action, or established applications as a research tool.

The information presented below is based on the chemical properties of related compounds and provides a general framework for researchers to initiate their own investigations into the potential applications of this compound. The absence of specific data necessitates a preliminary and exploratory approach to its use in a research setting.

Potential Research Applications (Hypothetical)

Given the structural motifs present in this compound, such as the cyanopyridine core, it could be hypothesized to have utility in the following areas. These are speculative and would require experimental validation.

-

Enzyme Inhibition: Picolinamide and cyanopyridine derivatives have been explored as inhibitors of various enzymes. Preliminary screening against panels of kinases, proteases, or other enzyme classes could be a starting point.

-

Receptor Binding: The molecule could be screened for binding affinity against a variety of cell surface or nuclear receptors.

-

Chemical Probe Development: If a biological target is identified, the compound could serve as a scaffold for the development of more potent and selective chemical probes.

-

Material Science: The properties of the cyano and amide groups might be of interest in the development of novel materials.

Experimental Protocols (General Framework)

The following are general protocols that can be adapted for the initial characterization of the biological activity of this compound.

Protocol 1: General Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of the compound on cell viability and to establish a working concentration range for further experiments.

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, HEK293, A549)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent

-

Plate reader (fluorescence or absorbance)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

-

Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

Viability Assessment:

-

For Resazurin-based assays: Add 10 µL of the resazurin reagent to each well. Incubate for 1-4 hours at 37°C. Measure fluorescence with an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).

-

For MTT assays: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl). Incubate overnight at 37°C. Measure absorbance at 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value, if applicable.

Workflow for Cell Viability Assay

Caption: Workflow for determining the cytotoxicity of a test compound.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol can be used to investigate if this compound affects specific signaling pathways by analyzing the phosphorylation status or expression levels of key proteins.

Materials:

-

This compound

-

Cell line of interest

-

6-well or 10 cm culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 30 min, 1h, 6h). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Hypothetical Signaling Pathway Analysis

References

Application Notes and Protocols: 5-Cyano-N,N,6-trimethylpicolinamide (CDPPB) in Neuroscience Research

Introduction:

5-Cyano-N,N,6-trimethylpicolinamide, more commonly known in scientific literature as CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 receptors are crucial for modulating excitatory synaptic transmission and plasticity throughout the central nervous system. As a PAM, CDPPB enhances the receptor's response to its endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic signaling. This document outlines the applications of CDPPB in neuroscience research, with a focus on its potential therapeutic effects in neurodegenerative and psychiatric disorders. Detailed protocols for key in vivo experiments are provided, along with a summary of quantitative data from relevant studies.

Mechanism of Action:

CDPPB allosterically binds to mGluR5, potentiating its signaling cascade upon glutamate binding. This modulation has been shown to influence downstream pathways critical for neuronal survival and function. Notably, stimulation of mGluR5 by CDPPB can positively modulate NMDA receptors through protein kinase C (PKC) and tyrosine kinase phosphorylation. This interaction is pivotal for its effects on cognitive processes.

Neuroprotective Effects in Huntington's Disease Models:

CDPPB has demonstrated significant neuroprotective effects in a mouse model of Huntington's disease (BACHD mice). Chronic treatment has been shown to ameliorate some of the pathological and behavioral deficits associated with the disease.

Experimental Data Summary:

| Experimental Model | Treatment Regimen | Key Findings | Reference |

| BACHD mice | 1.5 mg/kg s.c. for 18 weeks | Increased AKT and ERK1/2 phosphorylation, augmented BDNF mRNA expression, prevented striatal neuronal cell loss, decreased huntingtin aggregate formation, partially ameliorated motor incoordination, and rescued memory deficits. | [1] |

Signaling Pathway in Neuroprotection:

Amelioration of Cognitive Deficits:

CDPPB has been investigated for its potential to reverse cognitive impairments in rodent models relevant to schizophrenia and other cognitive disorders.

Experimental Data Summary:

| Experimental Model | Treatment Regimen | Key Findings | Reference |

| Phencyclidine (PCP)-treated mice | 10 mg/kg/day for 14 days (subchronic) | Significantly improved PCP-induced cognitive deficits in the novel object recognition test. A single administration was not effective. | [2] |

| MK-801-treated rats (Paired Associates Learning Task) | 1-30 mg/kg (acute) | Did not reverse MK-801 induced impairments in the paired associates learning task. | |

| Scopolamine-treated mice (Novel Object Recognition) | 0.5, 1, and 2 mg/kg | Prevented scopolamine-induced decrease in novel object exploration time. | [3] |

| MK-801-treated mice (Novel Object Recognition) | Co-administration with spermineNONOate | Enhanced the antiamnesic effect of CDPPB. | [3] |

Experimental Protocols:

Protocol 1: Assessment of Neuroprotective Effects in a Huntington's Disease Mouse Model

Objective: To evaluate the efficacy of chronic CDPPB administration in ameliorating pathology and behavioral deficits in BACHD mice.

Workflow:

Materials:

-

BACHD mice

-

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

-

Vehicle (e.g., saline with 0.1% DMSO)

-

Standard rodent behavioral testing apparatus (e.g., rotarod, Morris water maze)

-

Reagents and equipment for Western blotting, immunohistochemistry, and qRT-PCR.

Procedure:

-

Animal Husbandry: House BACHD mice under standard laboratory conditions with ad libitum access to food and water.

-

Treatment Administration: Administer CDPPB (1.5 mg/kg) or vehicle subcutaneously (s.c.) daily for 18 weeks.

-

Behavioral Testing:

-

Motor Coordination: Assess motor coordination using a rotarod apparatus at regular intervals throughout the treatment period.

-

Cognitive Function: Evaluate spatial learning and memory using the Morris water maze or a similar cognitive task.

-

-

Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and collect brain tissue. Process the striatum and cortex for biochemical and histological analyses.

-

Biochemical Analysis:

-

Prepare protein lysates from brain tissue and perform Western blotting to quantify the levels of phosphorylated AKT (pAKT) and phosphorylated ERK1/2 (pERK1/2).

-

-

Histological Analysis:

-

Perform immunohistochemistry on brain sections to quantify neuronal cell numbers in the striatum.

-

Use specific antibodies to visualize and quantify huntingtin (htt) aggregates.

-

-

Gene Expression Analysis:

-

Extract RNA from brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Brain-Derived Neurotrophic Factor (BDNF).

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the outcomes between the CDPPB-treated and vehicle-treated groups.

Protocol 2: Evaluation of Pro-Cognitive Effects in a Phencyclidine (PCP)-Induced Cognitive Deficit Mouse Model

Objective: To determine the effect of subchronic CDPPB administration on cognitive deficits induced by repeated PCP administration in mice.

Workflow:

Materials:

-

Male mice (e.g., C57BL/6)

-

Phencyclidine (PCP)

-

CDPPB

-

Vehicle

-

Novel Object Recognition (NOR) testing arena

-

Objects for NOR test (familiar and novel)

Procedure:

-

PCP-Induced Cognitive Deficit Induction: Administer PCP (10 mg/kg/day) or vehicle intraperitoneally (i.p.) for 10 consecutive days.

-

Washout Period: Allow for a washout period (e.g., 7 days) after the final PCP injection.

-

CDPPB Treatment: Administer CDPPB (1 mg/kg/day or 10 mg/kg/day) or vehicle i.p. for 14 consecutive days.

-

Novel Object Recognition (NOR) Test:

-

Habituation: Habituate the mice to the empty testing arena for a set period on the day before the test.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a defined time.

-

Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore again.

-

-

Data Collection and Analysis: Record the time spent exploring each object during the testing phase. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). Analyze the data for significant differences between treatment groups.

CDPPB, a positive allosteric modulator of mGluR5, shows considerable promise as a research tool and potential therapeutic agent in neuroscience. Its ability to enhance endogenous glutamatergic signaling provides a mechanism for neuroprotection and cognitive enhancement in various disease models. The provided data and protocols serve as a foundation for further investigation into the applications of CDPPB in addressing the complex challenges of neurodegenerative and psychiatric disorders.

References

- 1. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator CDPPB on phencyclidine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for 5-Cyano-N,N,6-trimethylpicolinamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide derivatives represent a versatile scaffold in modern drug discovery, exhibiting a wide range of biological activities. The specific compound, 5-Cyano-N,N,6-trimethylpicolinamide, belongs to this broad class of molecules that have shown promise in oncology, neuroscience, and inflammatory diseases. The presence of a cyano group at the 5-position, a methyl group at the 6-position, and N,N-dimethyl substitution on the amide are key structural features that may confer specific pharmacological properties. While extensive research on this exact molecule is not publicly available, these application notes are based on the activities of structurally related picolinamide and cyanopyrimidine derivatives.

Potential Therapeutic Applications

Substituted picolinamides and related heterocyclic compounds have been investigated for several therapeutic applications:

-

Oncology: Many N-methylpicolinamide derivatives have been explored as anticancer agents.[1] They can act as inhibitors of key signaling proteins involved in cell proliferation and survival, such as Aurora B kinase and c-Met kinase.[2][3][4]

-

Neurodegenerative and Psychiatric Disorders: Picolinamide analogs have been evaluated as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for treating various neurological and psychiatric conditions.[5]

-

Inflammatory Diseases: Structurally related 5-cyanopyrimidine derivatives have been identified as potent inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[6]

-

Reversal of Multidrug Resistance (MDR) in Cancer: The 5-cyano-pyrimidine scaffold is also found in compounds designed to reverse P-glycoprotein-mediated multidrug resistance, a major challenge in chemotherapy.[7][8]

Quantitative Data Summary

The following table summarizes representative quantitative data for structurally related picolinamide and cyanopyrimidine derivatives from preclinical studies. This data provides a benchmark for the potential potency of novel analogs like this compound.

| Compound Class | Target | Assay Type | IC50/EC50 | Cell Line(s) | Reference |

| N-methylpicolinamide-4-thiol derivatives | Aurora-B Kinase | Kinase Inhibition Assay | <10 µM | HepG2, HCT-116, SW480, SPC-A1, A375 | [2] |

| Thienopyrimidine-pyridazinone hybrids | c-Met Kinase | Kinase Inhibition Assay | 16 nM | A549, HepG2, MCF-7 | [4] |

| Thiazole-2-carboxamides | mGluR5 | Receptor Binding Assay | 159 nM | N/A | [5] |

| 5-Cyanopyrimidine derivatives | p38α MAP Kinase | Kinase Inhibition Assay | Low nM range | N/A | [6] |

| 5-Cyano-6-phenylpyrimidine derivatives | P-glycoprotein (MDR reversal) | Paclitaxel Resistance Reversal | Potent activity | SW620/AD300 | [7] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., Aurora B, c-Met, p38α).

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sorafenib for Aurora B)

-

Microplate (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then in kinase buffer.

-

Add the test compound dilutions, positive control, and vehicle control (DMSO) to the microplate wells.

-

Add the recombinant kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the specified duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the positive control in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway Diagram

Caption: Potential inhibitory actions of this compound.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of novel picolinamides.

References

- 1. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Cyano-6-phenylpyrimidin Derivatives Containing an Acylurea Moiety as Orally Bioavailable Reversal Agents against P-Glycoprotein-Mediated Mutidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Dissolution of 5-Cyano-N,N,6-trimethylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively dissolve 5-Cyano-N,N,6-trimethylpicolinamide, a compound of interest in pharmaceutical research. Due to the limited availability of specific solubility data for this compound, this document outlines a systematic approach to determine the optimal dissolution conditions. The provided protocols are based on established methodologies for handling poorly soluble compounds in a research and development setting.

Compound Information and General Solubility Considerations